![molecular formula C17H27BN2O2 B596830 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309982-28-2](/img/structure/B596830.png)
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.225. The purity is usually 95%.
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Scientific Research Applications
Synthesis of DYRK1A Inhibitors
This compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors . DYRK1A is a protein kinase that is involved in neuronal development and neurodegenerative diseases, and inhibiting its activity is a potential therapeutic strategy.
Suzuki-Miyaura Coupling Reactions
The compound is used as a reagent for palladium-catalyzed Suzuki-Miyaura coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds in the synthesis of various organic compounds.
Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction
It is also used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation . This method can improve the efficiency and selectivity of the reaction.
Preparation of HIV-1 Protease Inhibitors
The compound is used in the preparation of HIV-1 protease inhibitors . These inhibitors are a type of antiretroviral drug used to treat HIV/AIDS.
Synthesis of Potential Cancer Therapeutics
It is used in the synthesis of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors . These inhibitors can block the activity of proteins that promote cancer cell growth and survival.
Protodeboronation of Pinacol Boronic Esters
The compound is used in catalytic protodeboronation of pinacol boronic esters . This reaction is a valuable transformation in organic synthesis, allowing for the formal anti-Markovnikov hydromethylation of alkenes .
Formation of Pyridyl Boronic Ester
Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
Synthesis of New Pyridazino [4,5-b]indol-4-ones
The compound is employed in the synthesis of new pyridazino [4,5-b]indol-4-ones . These compounds have potential applications in medicinal chemistry due to their biological activities.
properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-9-6-7-12-20(13)15-11-8-10-14(19-15)18-21-16(2,3)17(4,5)22-18/h8,10-11,13H,6-7,9,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDXMUNKIFABA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671301 |
Source
|
Record name | 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1309982-28-2 |
Source
|
Record name | 2-(2-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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